Soyasapogenol F
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Overview
Description
Soyasapogenol F is a triterpenoid compound derived from soybeans. . This compound is one of the aglycones of soyasaponins, which are saponins found in soybeans. These compounds have been studied for their potential health benefits and bioactive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of soyasapogenol F typically involves the extraction and purification from soybean sources. The process begins with the extraction of soyasaponins from soybeans, followed by hydrolysis to obtain the aglycones, including this compound . The hydrolysis process can be carried out using acidic or enzymatic methods. For example, acidic hydrolysis involves treating the soyasaponins with hydrochloric acid under controlled conditions to break down the glycosidic bonds and release the aglycones .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The soybeans are first defatted, and the saponins are extracted using solvents such as ethanol or methanol. The extracted saponins are then subjected to hydrolysis to obtain the aglycones. The final step involves purification using techniques such as column chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Soyasapogenol F undergoes various chemical reactions, including oxidation, reduction, hydrolysis, and conjugation reactions . These reactions are essential for its metabolism and bioactivity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and conjugated metabolites of this compound. These metabolites play a crucial role in its bioactivity and metabolism .
Scientific Research Applications
Mechanism of Action
The mechanism of action of soyasapogenol F involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation . This compound also interacts with enzymes and receptors, leading to its bioactive effects .
Comparison with Similar Compounds
Soyasapogenol F is structurally similar to other soyasapogenols, such as soyasapogenol A and soyasapogenol B . it has unique properties that distinguish it from these compounds. For example, this compound has been shown to have higher bioavailability and different metabolic pathways compared to soyasapogenol A and B . This uniqueness makes this compound a valuable compound for various applications.
List of Similar Compounds
- Soyasapogenol A
- Soyasapogenol B
- Oleanolic acid
- Hederagenin
- Serjanic acid
- Diosgenin
Properties
CAS No. |
104033-83-2 |
---|---|
Molecular Formula |
C30H50O3 |
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aR,9R,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicene-3,9-diol |
InChI |
InChI=1S/C30H50O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h21-24,31-33H,8-18H2,1-7H3/t21-,22-,23+,24-,26-,27+,28-,29-,30-/m1/s1 |
InChI Key |
FAQHDLWADGCEMS-ZMNQYPNASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CCC4=C5CC(C[C@H]([C@@]5(CC[C@]43C)C)O)(C)C)C)(C)CO)O |
Canonical SMILES |
CC1(CC(C2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C)C)O)C |
Origin of Product |
United States |
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